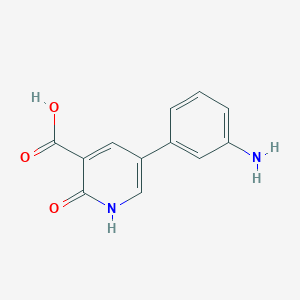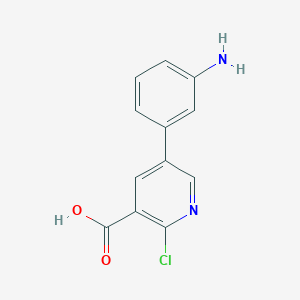
2-Chloro-5-(2-hydroxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-hydroxyphenyl)nicotinic acid, commonly referred to as CHPN, is an organic compound with a wide range of applications in the laboratory. CHPN is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. CHPN is a versatile compound that can be used in a variety of ways in the laboratory, including as a catalyst, a reagent, and a substrate. In
科学的研究の応用
CHPN has a wide range of applications in the laboratory. It can be used as a catalyst in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It can also be used as a reagent in the synthesis of compounds, as well as a substrate for various biochemical processes. CHPN is also used in the study of enzyme kinetics and as a fluorescent dye.
作用機序
CHPN is an organic compound that is capable of undergoing a variety of reactions. It can act as a nucleophile, which means it can react with other molecules to form new compounds. It can also act as an electrophile, which means it can accept electrons from other molecules. The exact mechanism of action of CHPN depends on the reaction in which it is involved.
Biochemical and Physiological Effects
CHPN has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. In addition, CHPN has been found to have anti-cancer properties, as it is able to inhibit the growth of cancer cells.
実験室実験の利点と制限
CHPN has a number of advantages for laboratory experiments. It is relatively inexpensive, and is easily synthesized in the laboratory. It is also a versatile compound, as it can be used as a catalyst, a reagent, and a substrate. However, it is important to note that CHPN is a toxic compound, and should be handled with care.
将来の方向性
There are a number of potential future directions for CHPN. It could be used in the development of new drugs, as it has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It could also be used in the development of new agrochemicals and dyes. Additionally, it could be used in the study of enzyme kinetics and as a fluorescent dye. Finally, it could be used in the development of new cancer treatments, as it has been found to have anti-cancer properties.
合成法
The synthesis of CHPN is a straightforward process that involves the reaction of 2-chloro-5-nitrophenol with potassium hydroxide in water. This reaction produces 2-chloro-5-(2-hydroxyphenyl)nicotinic acid, which can then be purified by crystallization. The reaction is typically carried out at room temperature, with a yield of up to 95%.
特性
IUPAC Name |
2-chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-11-9(12(16)17)5-7(6-14-11)8-3-1-2-4-10(8)15/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUOMCSIRANHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686953 |
Source


|
| Record name | 2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258614-86-6 |
Source


|
| Record name | 2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














